molecular formula C17H19ClN2O2 B5204682 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol

5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol

Cat. No. B5204682
M. Wt: 318.8 g/mol
InChI Key: AXARKCJXIAFUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol, also known as CDEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol also induces oxidative stress and DNA damage, leading to apoptosis and cell death. The exact molecular targets of 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol are still under investigation, but it is believed to interact with various proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol also induces oxidative stress and DNA damage, leading to the activation of various cellular pathways involved in cell death. In addition, 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol has been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol is its potent anticancer activity against a wide range of cancer cell lines. It also exhibits promising activity against other diseases, such as Alzheimer's and Parkinson's. 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol is its poor solubility in aqueous solutions, which may limit its use in certain applications. In addition, the exact molecular targets of 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol are still under investigation, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol. One of the areas of interest is the identification of its molecular targets and the development of more potent analogs with improved selectivity and efficacy. Another area of interest is the investigation of its potential applications in other fields, such as material science and analytical chemistry. Finally, the development of novel drug delivery systems for 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol may improve its bioavailability and therapeutic potential.

Synthesis Methods

The synthesis of 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde and 5-chloro-2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes tautomerization to form 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol. The yield of 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. It works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol also shows promising activity against other diseases, such as Alzheimer's and Parkinson's.
In material science, 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, photovoltaics, and sensors. In analytical chemistry, 5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol has been used as a reagent for the determination of various metal ions in environmental and biological samples.

properties

IUPAC Name

2-[(4-chloro-2-hydroxyphenyl)iminomethyl]-5-(diethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-20(4-2)14-7-5-12(16(21)10-14)11-19-15-8-6-13(18)9-17(15)22/h5-11,21-22H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXARKCJXIAFUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=C(C=C(C=C2)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-2-hydroxyphenyl)iminomethyl]-5-(diethylamino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.